

Revolutionizing Wound Care: In Vivo Imaging of Healing Progression with Xeroform™ Dressing

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For Researchers, Scientists, and Drug Development Professionals

Application Note

The real-time, non-invasive assessment of wound healing is a critical aspect of developing and evaluating new therapeutic strategies. Traditional methods often rely on endpoint analyses, which can be subjective and fail to capture the dynamic nature of the healing process. This document outlines the application of advanced in vivo imaging techniques to quantitatively monitor the progression of wound healing in preclinical models, specifically under the influence of $Xeroform^{TM}$, a widely used petrolatum-based fine mesh gauze dressing containing 3% bismuth tribromophenate.

Xeroform[™] promotes a moist wound environment, acts as a scaffold for re-epithelialization, and possesses bacteriostatic properties, all of which are conducive to healing.[1] By leveraging non-invasive imaging modalities such as Optical Coherence Tomography (OCT), Multiphoton Microscopy (MPM), and Hyperspectral Imaging (HSI), researchers can gain unprecedented insights into the key stages of wound repair—inflammation, proliferation, and remodeling—without disturbing the healing process. These techniques allow for the longitudinal tracking of crucial parameters including the rate of re-epithelialization, changes in vascularity, collagen deposition and organization, and the inflammatory response.

This application note provides detailed protocols for establishing a murine excisional wound model and employing these advanced imaging platforms to generate robust, quantitative data on the efficacy of $Xeroform^{TM}$ dressing.





Data Presentation: Quantitative Analysis of Wound Healing

The following tables summarize key quantitative parameters that can be assessed using the described in vivo imaging protocols to evaluate the efficacy of **Xeroform**TM dressing compared to a control (e.g., a standard gauze dressing).

Table 1: Re-epithelialization and Wound Closure



Parameter	Imaging Modality	Day 3	Day 7	Day 14
Wound Area (mm²) (Xeroform™)	2D Digital Planimetry			
Wound Area (mm²) (Control)	2D Digital Planimetry	_		
Percentage of Wound Closure (%) (Xeroform™)	2D Digital Planimetry			
Percentage of Wound Closure (%) (Control)	2D Digital Planimetry			
Rate of Re- epithelialization (mm²/day) (Xeroform™)	OCT / 2D Imaging			
Rate of Re- epithelialization (mm²/day) (Control)	OCT / 2D Imaging			
Mean Time to Wound Closure (days) (Xeroform™)	2D Digital Planimetry	-	-	13.0 ± 1.6[2][3]
Mean Time to Wound Closure (days) (Control)	2D Digital Planimetry	-	-	14.0 ± 1.2[2]

Table 2: Neovascularization and Inflammation



Parameter	lmaging Modality	Day 3	Day 7	Day 14
Vessel Density (%) (Xeroform™)	OCT Angiography / Laser Speckle Contrast Imaging			
Vessel Density (%) (Control)	OCT Angiography / Laser Speckle Contrast Imaging	•		
Blood Flow (Arbitrary Units) (Xeroform™)	Laser Speckle Contrast Imaging	_		
Blood Flow (Arbitrary Units) (Control)	Laser Speckle Contrast Imaging	•		
Inflammation Index (e.g., Oxy/Deoxyhemo globin ratio) (Xeroform™)	Hyperspectral Imaging	_		
Inflammation Index (e.g., Oxy/Deoxyhemo globin ratio) (Control)	Hyperspectral Imaging			

Table 3: Collagen Deposition and Remodeling



Parameter	lmaging Modality	Day 7	Day 14	Day 21
Collagen Density (SHG Intensity) (Xeroform™)	Multiphoton Microscopy			
Collagen Density (SHG Intensity) (Control)	Multiphoton Microscopy			
Collagen Fiber Organization (Anisotropy) (Xeroform™)	Multiphoton Microscopy			
Collagen Fiber Organization (Anisotropy) (Control)	Multiphoton Microscopy	_		

Experimental Protocols Murine Excisional Wound Model

This protocol describes the creation of full-thickness excisional wounds in mice, a standard model for studying cutaneous wound healing.

Materials:

- Male C57BL/6 mice (8-12 weeks old)
- Electric razor and razor blades
- Povidone-iodine and 70% isopropyl alcohol swabs
- Sterile surgical instruments (scissors, forceps)
- 6 mm biopsy punch



- Xeroform[™] dressing and control dressing
- Tegaderm™ or similar transparent film dressing
- Analgesics (e.g., Buprenorphine)

Procedure:

- Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).
- Shave the dorsal surface of the mouse at the shoulder level and clean the area with povidone-iodine followed by 70% isopropyl alcohol.[4]
- Gently lift a fold of the dorsal skin and create a full-thickness wound using a 6 mm biopsy punch.[5]
- Carefully excise the punched skin, ensuring the underlying panniculus carnosus muscle is not damaged.
- Immediately photograph the wound with a ruler for initial area measurement.
- Apply the designated dressing (Xeroform™ or control) to cover the wound.
- Secure the dressing with a transparent film dressing (e.g., Tegaderm™).
- Administer post-operative analgesia as per institutional guidelines.
- House mice individually to prevent tampering with the dressings.
- Monitor the animals daily for signs of distress or infection.

In Vivo Imaging Protocols

The following protocols outline the procedures for longitudinal imaging of the wound healing process. Imaging should be performed at consistent time points (e.g., Day 0, 3, 7, 14, and 21 post-wounding).

Equipment:



- · High-resolution digital camera with a macro lens
- Ruler or a calibrated scale placed in the image frame
- Image analysis software (e.g., ImageJ)

Procedure:

- Anesthetize the mouse and carefully remove the transparent film dressing.
- Position the camera perpendicular to the wound surface to minimize distortion.
- Include a ruler in the field of view for calibration.
- Capture a high-resolution image of the wound.
- Re-apply the dressing and transparent film as described in the wound creation protocol.
- In the image analysis software, set the scale using the ruler in the image.
- Trace the wound margin to measure the wound area in mm².[6]
- Calculate the percentage of wound closure relative to the initial wound area at Day 0.[6]

Equipment:

- High-resolution OCT system with an appropriate probe for small animal imaging.
- Anesthesia system.
- Animal positioning stage.

Procedure:

- Anesthetize the mouse and place it on the positioning stage.
- Carefully remove the dressing.
- Position the OCT probe over the wound.



- Acquire cross-sectional (B-scan) and volumetric (3D) OCT images of the wound and surrounding tissue.[7][8]
- If available, perform OCT-Angiography (OCTA) scans to visualize the microvasculature.[9]
 [10]
- Analyze the OCT images to quantify:
 - Epidermal thickness: Measure the thickness of the newly formed epidermis.
 - Re-epithelialization: Measure the length of the epithelial tongues migrating from the wound edges.
 - Vessel density and diameter: Quantify changes in the vascular network within the wound bed using OCTA data.[10][11]
- Re-apply the dressing after imaging.

Equipment:

- Multiphoton microscope equipped for Second Harmonic Generation (SHG) and Two-Photon Excited Fluorescence (TPEF).
- Anesthesia system.
- Animal positioning stage.

Procedure:

- Anesthetize the mouse and position it under the microscope objective.
- Carefully remove the dressing.
- Apply a coverslip with a drop of saline or ultrasound gel over the wound to facilitate imaging.
- Acquire TPEF images to visualize cellular autofluorescence (from NADH and FAD) and SHG images to visualize collagen fibers.[5][12]

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- Obtain Z-stacks to create 3D reconstructions of the wound microenvironment.
- Analyze the images to quantify:
 - Collagen deposition: Measure the intensity of the SHG signal as an indicator of collagen content.[12]
 - Collagen organization: Analyze the orientation and alignment of collagen fibers to assess tissue remodeling.[13]
 - Cellular metabolism: The ratio of FAD to NADH fluorescence can provide insights into the metabolic state of cells in the wound.[5]
- · Re-apply the dressing after imaging.

Equipment:

- Hyperspectral imaging camera.
- · Broadband illumination source.
- Anesthesia system.
- Animal positioning stage.

Procedure:

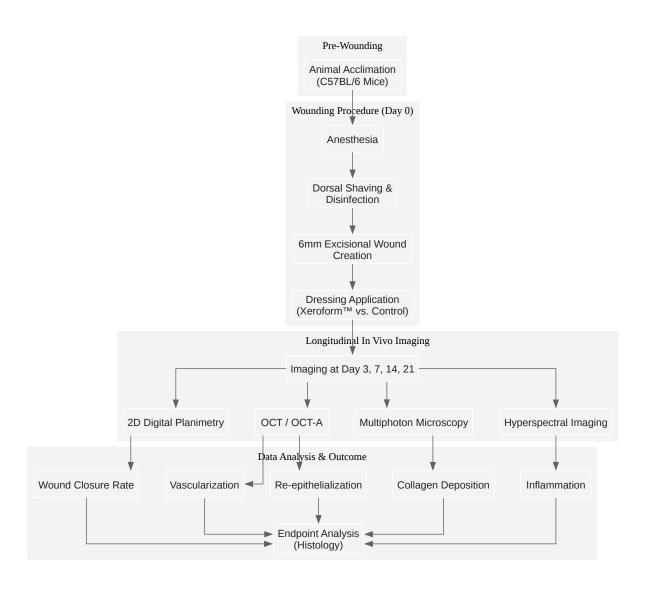
- Anesthetize the mouse and place it on the positioning stage.
- Carefully remove the dressing.
- Illuminate the wound area with the broadband light source.
- Acquire a hyperspectral data cube of the wound and surrounding tissue.[14][15]
- Process the hyperspectral data to generate maps of:
 - Tissue oxygenation: Calculate the relative concentrations of oxyhemoglobin and deoxyhemoglobin to assess tissue perfusion and oxygenation status.[10][14]



- Inflammation: Changes in blood volume and oxygenation can serve as surrogate markers for inflammation.[16]
- Re-apply the dressing after imaging.

Visualizations Experimental Workflow



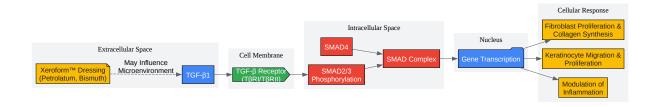


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Caption: Experimental workflow for in vivo imaging of wound healing.



TGF-β Signaling Pathway in Wound Healing



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Caption: $TGF-\beta$ signaling in wound healing.

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